![molecular formula C6H16N2O2 B1279304 2-[2-(2-Aminoethylamino)ethoxy]ethanol CAS No. 137020-09-8](/img/structure/B1279304.png)

2-[2-(2-Aminoethylamino)ethoxy]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[2-(2-Aminoethylamino)ethoxy]ethanol is a multifunctional molecule that has been studied in various contexts due to its potential applications in different fields, including surfactant chemistry, solvent systems, and as a ligand in coordination chemistry. The molecule contains amino and ethoxy functional groups, which contribute to its reactivity and interaction with other chemical species.

Synthesis Analysis

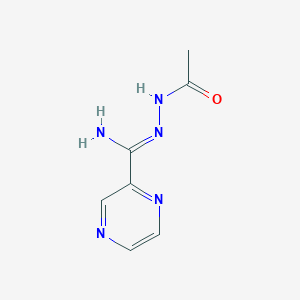

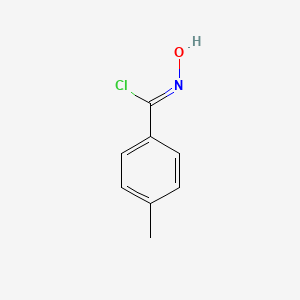

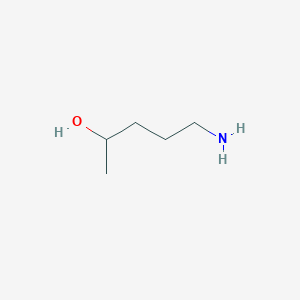

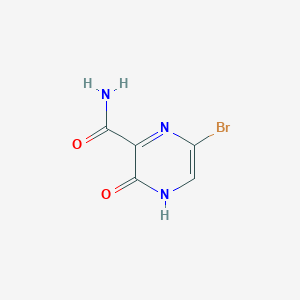

The synthesis of compounds related to 2-[2-(2-Aminoethylamino)ethoxy]ethanol involves the quaternization of related amines with alkyl bromides. For instance, cationic surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol were prepared through direct quaternization with different alkyl bromides . Additionally, reactions of 2-(2-aminoethoxy)ethanol with mixtures of an aromatic aldehyde and aroylpyruvic acid methyl ester have been used to synthesize pyrrolin-2-ones with potential antihypoxic activity .

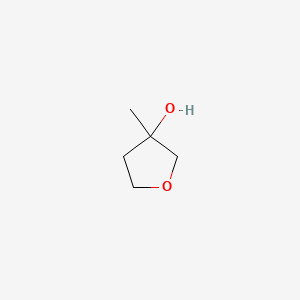

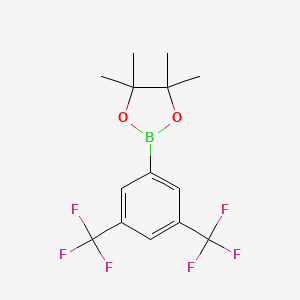

Molecular Structure Analysis

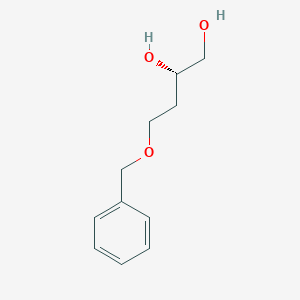

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the chemical structures of synthesized surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol were confirmed by proton nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy . The crystal structure of a compound with a similar functional group arrangement, ICR-372-OH, was determined by X-ray diffraction .

Chemical Reactions Analysis

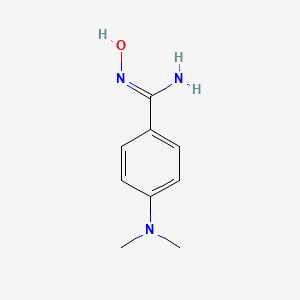

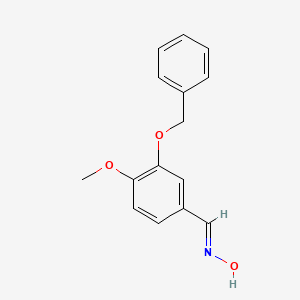

The reactivity of the ethoxy and amino groups in 2-[2-(2-Aminoethylamino)ethoxy]ethanol analogs has been explored in various chemical reactions. A zinc(II) complex with a related ligand, 2-[bis(2-aminomethyl)amino]ethanol, demonstrated the ability to promote carboxy ester hydrolysis, serving as a model for the indirect activation of the serine nucleophile by zinc(II) in zinc enzymes . Schiff base formation has also been reported with 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, showcasing the reactivity of the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(2-Aminoethylamino)ethoxy]ethanol and its derivatives have been extensively studied. The critical micelle concentrations of cationic surfactants based on this structure were estimated using surface tension and conductometric measurements, revealing hydrophobic and temperature-dependent surface parameters . Binary mixtures containing related compounds have been investigated for their density, viscosity, and excess properties, providing insights into their behavior as potential CO2 capture solvents . The reproductive toxicity of 2-ethoxyethanol, a compound with a similar ethoxyethanol structure, has been studied in rats, indicating potential occupational hazards .

Scientific Research Applications

Polymerization Processes

- Polymerization of Silane Coupling Agents : The compound plays a role in the polymerization process of silane coupling agents, specifically in the release of ethanol from ethoxy groups during condensation, as studied through NMR spectroscopy (Ogasawara et al., 2001).

Biochemistry and Molecular Biology

- Conjugation in Peptide Nucleic Acids (PNA) : It has been used for conjugation in PNA, specifically in the synthesis of PNA oligoether conjugates, enhancing the understanding of nucleic acid analogs (Ghidini et al., 2014).

Catalysis and Reaction Mechanisms

- Catalytic Activity in Ethanol Dehydration : The compound is involved in the study of catalytic activities, such as in the dehydration of ethanol, where commercial aluminas and silica-alumina were analyzed (Phung et al., 2014).

- Ethanol Adsorption and Decomposition : Research has also focused on the adsorption and decomposition of ethanol on supported Au catalysts, elucidating the role of gold nanoparticles in these processes (Gazsi et al., 2011).

Material Science and Engineering

- Surfactant Synthesis : The compound has been utilized in the synthesis of cationic surfactants, with investigations into their physiochemical, thermodynamic properties, and biocidal efficacy (Shaban et al., 2016).

Analytical Chemistry

- Gas Chromatography Applications : In analytical chemistry, it has been used for determining ethylenediamine in 2-(2-Aminoethylamino) ethanol by gas chromatography (Sun Fu-en, 2009).

Environmental Science

- CO2 Capture Analysis : There has been research on its efficiency in CO2 uptake by amines in different solvent solutions, contributing to environmental science and carbon capture technologies (Barzagli et al., 2018).

Thermodynamics

- Vapor Pressure and Thermodynamic Properties : Studies have been conducted on its thermodynamic properties, such as saturated vapor pressure and vapor-liquid equilibrium data, which are crucial for process design and optimization in chemical engineering (Xie Rong-jin, 2001).

Mechanism of Action

Target of Action

It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .

Mode of Action

As a spacer/linker, it likely facilitates the connection between different molecules in bioconjugate materials .

Biochemical Pathways

Its role in the synthesis of bioconjugate materials suggests it may influence a variety of biochemical processes depending on the specific application .

Result of Action

The molecular and cellular effects of 2-[2-(2-Aminoethylamino)ethoxy]ethanol’s action would depend on its specific use in bioconjugate materials and drug delivery systems .

Safety and Hazards

properties

IUPAC Name |

2-[2-(2-aminoethylamino)ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c7-1-2-8-3-5-10-6-4-9/h8-9H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMWULRIHKUMRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCOCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438111 |

Source

|

| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Aminoethylamino)ethoxy]ethanol | |

CAS RN |

137020-09-8 |

Source

|

| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)